CCT036477

Description

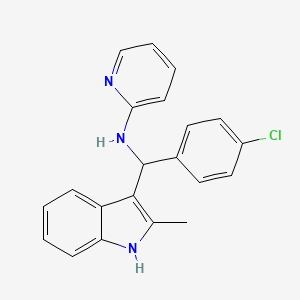

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOHRIXRQPOHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394516 | |

| Record name | F0388-0065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305372-78-5 | |

| Record name | F0388-0065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CCT036477: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CCT036477 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It exerts its effects by blocking TCF/β-catenin-mediated transcription, a critical downstream event in the pathway, without altering the levels of β-catenin itself. This targeted action makes CCT036477 a valuable tool for studying Wnt signaling and a potential therapeutic agent in cancers characterized by aberrant Wnt pathway activation. This document provides a comprehensive overview of the mechanism of action of CCT036477, including quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

CCT036477 functions as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1] Its primary mechanism involves the disruption of the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[2][3] This interaction is a crucial step in the activation of Wnt target genes, which play significant roles in cell proliferation, differentiation, and survival.[2][4] Unlike some other Wnt pathway inhibitors, CCT036477 does not affect the upstream components of the pathway, such as the "destruction complex" that regulates β-catenin stability. Consequently, it does not alter the cytoplasmic or nuclear levels of β-catenin.[1] Instead, it specifically targets the transcriptional activity of the β-catenin/TCF complex, leading to the downregulation of Wnt target genes like c-Myc, Cyclin D1, TCF4, and ID2.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of CCT036477 from various studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (TCF/β-catenin reporter) | 4.6 µM | HEK293-based reporter cell line | |

| IC50 (TCF/β-catenin transcription) | ≤ 5 µM | Not specified | |

| Zebrafish embryo development inhibition | 20 µM | Zebrafish embryos | |

| Xenopus embryo development inhibition | 75 µM | Xenopus embryos |

Table 1: In Vitro and In Vivo Activity of CCT036477

Signaling Pathway

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for CCT036477. In the "ON" state (Wnt ligand present), β-catenin accumulates in the nucleus and forms a complex with TCF/LEF transcription factors to drive target gene expression. CCT036477 disrupts this critical interaction.

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of CCT036477.

Experimental Protocols

TCF/β-catenin Reporter Assay

This assay is used to quantify the transcriptional activity of the TCF/β-catenin complex.

Cell Line: HEK293 cells stably expressing a TCF-responsive luciferase reporter construct.

Protocol:

-

Seed HEK293-TCF-luciferase cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

The following day, treat the cells with varying concentrations of CCT036477 (e.g., 0.1 to 100 µM) or vehicle control (DMSO).

-

After a 1-hour pre-incubation with the compound, stimulate the Wnt pathway by adding a GSK3β inhibitor, such as CHIR99021 (e.g., at 3 µM), or recombinant Wnt3a protein.

-

Incubate the cells for an additional 16-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.

-

Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the CCT036477 concentration and fitting the data to a four-parameter logistic equation.

Western Blot for β-catenin Levels

This protocol is used to determine if CCT036477 affects the total cellular levels of β-catenin.

Cell Line: A suitable cancer cell line with an active Wnt pathway (e.g., SW480, HCT116).

Protocol:

-

Plate cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with CCT036477 at various concentrations (e.g., 5, 10, 20 µM) or vehicle control for a specified time (e.g., 24 hours).

-

As a positive control for β-catenin stabilization, treat a separate set of wells with a GSK3β inhibitor.

-

Harvest the cells by scraping and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a 4-12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against β-catenin (e.g., rabbit anti-β-catenin, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again as in step 10.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein, such as β-actin or GAPDH.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for characterizing the mechanism of action of a Wnt/β-catenin pathway inhibitor like CCT036477.

Caption: Experimental workflow for the characterization of CCT036477.

Conclusion

CCT036477 is a well-characterized inhibitor of the Wnt/β-catenin signaling pathway that acts by specifically blocking the transcriptional activity of the β-catenin/TCF complex. Its mechanism of action, supported by robust quantitative data and detailed experimental protocols, makes it a critical tool for cancer research and a potential lead compound for the development of targeted therapies against Wnt-driven malignancies. The provided diagrams and methodologies offer a comprehensive guide for researchers and drug development professionals working in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo and in vitro models for the therapeutic targeting of Wnt signaling using a Tet-OΔN89β-catenin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

The Cellular Target of CCT036477: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT036477 is a cell-permeable small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is a critical regulator of embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers.[2][3] CCT036477 serves as a valuable chemical probe for studying the downstream effects of Wnt/β-catenin signaling and represents a potential therapeutic lead. This technical guide provides an in-depth overview of the cellular target of CCT036477, supported by quantitative data and detailed experimental protocols.

The Cellular Target: The β-catenin/TCF4 Protein-Protein Interaction

The primary cellular target of CCT036477 is the protein-protein interaction (PPI) between β-catenin and T-cell factor 4 (TCF4). In the canonical Wnt pathway, the stabilization and nuclear accumulation of β-catenin leads to its association with the TCF/LEF family of transcription factors, thereby activating the transcription of Wnt target genes, many of which are implicated in cell proliferation and survival.[3][4]

CCT036477 disrupts this crucial interaction, thereby inhibiting TCF-dependent transcription without altering the levels of β-catenin itself.[1] This mode of action indicates that CCT036477 acts downstream of the β-catenin destruction complex, directly targeting the transcriptional activation step of the Wnt signaling cascade. By preventing the formation of the functional β-catenin/TCF4 transcriptional complex, CCT036477 effectively blocks the oncogenic signaling driven by aberrant Wnt pathway activation.[5]

Quantitative Data Summary

The inhibitory activity of CCT036477 has been quantified in various cellular assays. The following table summarizes key IC50 values, providing a comparative measure of its potency.

| Assay Type | Cell Line | IC50 Value | Reference |

| TCF-dependent Reporter Assay | HEK293 | 4.6 µM | [1] |

| Cell Growth Inhibition | SW480 (colorectal cancer) | ~10 µM | [6] |

| Cell Growth Inhibition | HT29 (colorectal cancer) | ~15 µM | [6] |

| Cell Growth Inhibition | HCT116 (colorectal cancer) | ~20 µM | [6] |

Key Experimental Methodologies

The elucidation of CCT036477's cellular target relies on specific biochemical and cellular assays. Detailed protocols for two key experiments are provided below.

TCF/LEF Luciferase Reporter Assay

This assay is fundamental for quantifying the inhibition of Wnt/β-catenin signaling. It utilizes a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the production of luciferase, which can be measured by luminescence.

Protocol:

-

Cell Seeding: Seed HEK293 cells stably expressing a TCF/LEF-luciferase reporter into a 96-well plate at a density of approximately 30,000 cells per well.[7]

-

Wnt Pathway Activation: After 24 hours, stimulate the Wnt pathway by adding purified Wnt3a protein or a GSK3β inhibitor like LiCl (final concentration 10-20 mM) to the cell culture medium.[7][8]

-

Compound Treatment: Immediately after stimulation, add CCT036477 at various concentrations to the designated wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.[7]

-

Cell Lysis: Remove the medium and lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer, Promega).

-

Luminometry: Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.[7]

-

Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Calculate the IC50 value of CCT036477 by plotting the percentage of inhibition against the log concentration of the compound.

Co-Immunoprecipitation (Co-IP) Assay

This biochemical technique is used to demonstrate the disruption of the β-catenin/TCF4 interaction in a cellular context.

Protocol:

-

Cell Culture and Treatment: Culture a Wnt-active cancer cell line, such as SW480, to 80-90% confluency. Treat the cells with CCT036477 at the desired concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

Pre-clearing: Centrifuge the lysates to pellet cellular debris and pre-clear the supernatant with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for β-catenin or TCF4 overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against both β-catenin and TCF4 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated TCF4 in the CCT036477-treated sample compared to the control indicates disruption of the interaction.[5]

Visualizations

Wnt/β-catenin Signaling Pathway and CCT036477 Inhibition

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of CCT036477.

TCF/LEF Luciferase Reporter Assay Workflow

Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.

Co-Immunoprecipitation Assay Workflow

Caption: Workflow for the Co-Immunoprecipitation Assay.

Conclusion

CCT036477 is a specific inhibitor of the canonical Wnt/β-catenin signaling pathway, with its primary cellular target being the protein-protein interaction between β-catenin and TCF4. By disrupting this interaction, CCT036477 effectively abrogates the transcriptional program driven by aberrant Wnt signaling in cancer cells. The experimental methodologies outlined in this guide provide a robust framework for researchers to further investigate the mechanism of CCT036477 and to explore its potential as a therapeutic agent.

References

- 1. p15RS Attenuates Wnt/β-Catenin Signaling by Disrupting β-Catenin·TCF4 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Cell Model Suitable for a High-Throughput Screening of Inhibitors of the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tcf4 can specifically recognize beta-catenin using alternative conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Small Molecule Inhibitor of the β-Catenin-TCF4 Interaction Suppresses Colorectal Cancer Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. bpsbioscience.com [bpsbioscience.com]

In-Depth Technical Guide: CCT036477 and its Effect on β-catenin Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key event in this pathway is the nuclear interaction of β-catenin with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, leading to the expression of oncogenes such as c-Myc and Cyclin D1. CCT036477 is a small molecule inhibitor that has been identified as a potent antagonist of this pathway. This technical guide provides a comprehensive overview of CCT036477, detailing its mechanism of action, its quantitative effects on β-catenin-mediated transcription, and methodologies for its investigation.

Introduction to the Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The binding of a Wnt ligand to its receptor Frizzled (FZD) and co-receptor LRP5/6 leads to the inactivation of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to initiate the transcription of target genes. Dysregulation of this pathway, often through mutations in components like APC or β-catenin itself, leads to the constitutive activation of TCF/LEF-mediated transcription, a driving force in many cancers.

CCT036477: A Potent Inhibitor of β-catenin-Mediated Transcription

CCT036477 is a small molecule that has been identified as an inhibitor of the Wnt/β-catenin signaling pathway. It exerts its effect at the level of β-catenin-mediated transcription, a crucial downstream step in the cascade.

Mechanism of Action

CCT036477 functions by disrupting the interaction between β-catenin and the TCF4 transcription factor. This disruption prevents the formation of the active transcriptional complex, thereby inhibiting the expression of Wnt target genes that are critical for cell proliferation and survival.

Quantitative Efficacy

The potency of CCT036477 in inhibiting Wnt/β-catenin signaling has been quantified using various in vitro assays.

| Parameter | Value | Assay | Cell Line |

| IC50 | ≤ 5 µM[1] | TCF/LEF Luciferase Reporter Assay | SW480 colorectal cancer cells |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of CCT036477 on β-catenin transcription.

TCF/LEF Luciferase Reporter Assay

This assay is a cornerstone for quantifying the transcriptional activity of the Wnt/β-catenin pathway. It utilizes a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene.

Objective: To measure the dose-dependent inhibition of TCF/LEF-mediated transcription by CCT036477.

Materials:

-

SW480 colorectal cancer cells (or other suitable cell line with active Wnt signaling)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

Control plasmid with mutated TCF/LEF binding sites (e.g., FOPflash)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or other transfection reagent

-

CCT036477

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed SW480 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of CCT036477 or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of CCT036477 is calculated as the percentage of inhibition relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the CCT036477 concentration and fitting the data to a sigmoidal dose-response curve.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the disruption of the β-catenin/TCF4 protein-protein interaction by CCT036477.

Objective: To qualitatively or semi-quantitatively assess the effect of CCT036477 on the interaction between endogenous β-catenin and TCF4.

Materials:

-

SW480 colorectal cancer cells

-

CCT036477

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against β-catenin for immunoprecipitation

-

Antibody against TCF4 for western blotting

-

Protein A/G magnetic beads or agarose beads

-

SDS-PAGE gels and western blotting apparatus

Procedure:

-

Cell Treatment: Treat SW480 cells with CCT036477 or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C and then centrifuge to pellet the beads.

-

Immunoprecipitation: Add the anti-β-catenin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-TCF4 antibody to detect the co-immunoprecipitated TCF4. An input control (a fraction of the cell lysate before immunoprecipitation) should be run in parallel to confirm the presence of TCF4 in the lysates.

Effect of CCT036477 on Wnt Target Gene Expression

The inhibition of the β-catenin/TCF4 interaction by CCT036477 is expected to lead to the downregulation of key Wnt target genes involved in cell cycle progression and proliferation.

c-Myc

c-Myc is a proto-oncogene that plays a central role in cell growth, proliferation, and apoptosis. Its transcription is directly activated by the β-catenin/TCF complex. Treatment of cancer cells with inhibitors of the Wnt/β-catenin pathway typically leads to a reduction in c-Myc protein levels.

Cyclin D1

Cyclin D1 is a crucial regulator of the G1-S phase transition of the cell cycle. Similar to c-Myc, its expression is directly promoted by β-catenin/TCF-mediated transcription. Inhibition of this pathway is expected to decrease Cyclin D1 levels, leading to cell cycle arrest.

Quantitative Analysis of Target Gene Expression:

The effect of CCT036477 on the expression of c-Myc and Cyclin D1 can be quantified at both the mRNA and protein levels.

-

Quantitative Real-Time PCR (qRT-PCR): To measure changes in mRNA levels. Cells are treated with CCT036477, RNA is extracted, reverse-transcribed to cDNA, and then subjected to qPCR using specific primers for c-Myc, Cyclin D1, and a housekeeping gene for normalization.

-

Western Blotting: To measure changes in protein levels. Cell lysates from CCT036477-treated and control cells are separated by SDS-PAGE and probed with specific antibodies against c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).

Visualizations

Wnt/β-catenin Signaling Pathway and the Action of CCT036477

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of CCT036477.

Experimental Workflow for TCF/LEF Luciferase Reporter Assay

References

Discovery and Initial Characterization of CCT036477: A Potent Inhibitor of Wnt/β-Catenin Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial characterization of CCT036477, a cell-permeable indole derivative identified as a potent inhibitor of the canonical Wnt signaling pathway. The document outlines the experimental methodologies employed to ascertain its mechanism of action, potency, and selectivity. Quantitative data from primary screening, cell-based assays, and in vivo models are presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a comprehensive understanding of this compound's foundational scientific evaluation.

Introduction

The Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often due to mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin, is a well-established driver of various cancers, particularly colorectal cancer. Consequently, the development of small-molecule inhibitors targeting this pathway represents a promising therapeutic strategy. This guide focuses on CCT036477, a compound identified through a high-throughput screen for inhibitors of TCF/β-catenin-dependent transcription.

Discovery via High-Throughput Screening

CCT036477 was discovered through a cell-based high-throughput screen designed to identify inhibitors of Wnt/β-catenin signaling. The screening assay utilized a HEK293 cell line engineered with a TCF/LEF-responsive luciferase reporter gene.

Experimental Workflow: High-Throughput Screening

Caption: High-throughput screening workflow for the identification of Wnt signaling inhibitors.

Mechanism of Action: Inhibition of TCF/β-Catenin-Mediated Transcription

Initial characterization revealed that CCT036477 inhibits the Wnt pathway downstream of the β-catenin destruction complex. Unlike inhibitors that promote β-catenin degradation, CCT036477 does not alter the accumulation of β-catenin in the cytoplasm or nucleus. Instead, it blocks the transcriptional activity of the β-catenin/TCF complex. This was demonstrated through reporter assays where the expression of Wnt target genes such as myc and survivin was reduced in the presence of the compound.

Signaling Pathway: Canonical Wnt Pathway and Point of Inhibition

Caption: Canonical Wnt signaling pathway indicating CCT036477's point of inhibition.

Quantitative Data

The inhibitory activity of CCT036477 was quantified in various cell-based assays.

Table 1: In Vitro Potency of CCT036477

| Assay Type | Cell Line | IC50 (µM) |

| TCF/LEF Luciferase Reporter | HEK293 | 4.6 |

| Myc Luciferase Reporter | SW480 | ~5 |

| Survivin Luciferase Reporter | SW480 | ~5 |

Table 2: Growth Inhibition (GI50) in Cancer Cell Lines

| Cell Line | Cancer Type | Wnt Pathway Status | GI50 (µM) |

| SW480 | Colorectal | APC mutant | 2.5 |

| HCT116 | Colorectal | β-catenin mutant | >10 |

| DLD-1 | Colorectal | APC mutant | 5.1 |

| HT29 | Colorectal | APC mutant | 4.8 |

| RKO | Colorectal | Wild-type | >10 |

Experimental Protocols

TCF/LEF-Responsive Luciferase Reporter Assay

-

Cell Seeding: HEK293 cells stably transfected with a TCF/LEF-responsive firefly luciferase reporter construct were seeded into 384-well plates at a density of 5,000 cells per well in DMEM supplemented with 10% FBS.

-

Compound Addition: CCT036477 was serially diluted in DMSO and added to the cells to achieve a final concentration range of 0.1 to 100 µM. The final DMSO concentration was maintained at 0.5%.

-

Wnt Pathway Activation: Recombinant Wnt3a was added to a final concentration of 100 ng/mL to stimulate the Wnt pathway.

-

Incubation: Plates were incubated for 16 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Luciferase Measurement: After incubation, cells were lysed, and firefly luciferase activity was measured using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Luminescence signals were normalized to a control (DMSO-treated, Wnt3a-stimulated cells), and IC50 values were calculated using a four-parameter logistic fit.

Cancer Cell Line Growth Inhibition Assay (Sulforhodamine B Assay)

-

Cell Seeding: Cancer cell lines were seeded into 96-well plates at densities ranging from 2,000 to 5,000 cells per well, depending on the cell line's growth rate.

-

Compound Addition: The following day, CCT036477 was added in a dose-response manner.

-

Incubation: Cells were incubated with the compound for 72 hours.

-

Cell Fixation: The supernatant was discarded, and cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.

-

Staining: Plates were washed with water and stained with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

-

Destaining and Solubilization: Unbound dye was washed away with 1% acetic acid, and the plates were air-dried. The bound SRB was solubilized with 10 mM Tris base.

-

Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader.

-

Data Analysis: The percentage of growth inhibition was calculated relative to untreated control cells, and GI50 values were determined.

In Vivo Zebrafish and Xenopus Developmental Assays

-

Zebrafish Embryo Assay:

-

Wild-type zebrafish embryos were collected and placed in 24-well plates at the 4-8 cell stage.

-

Embryos were exposed to varying concentrations of CCT036477 (up to 20 µM) in embryo medium.

-

Developmental phenotypes were observed and scored at 24 and 48 hours post-fertilization, focusing on axis formation and posterior developmental defects, which are characteristic of Wnt pathway inhibition.

-

-

Xenopus Embryo Assay:

-

Xenopus laevis embryos were obtained by in vitro fertilization and cultured in Modified Barth's Saline.

-

At the 4-cell stage, embryos were injected into the marginal zone with synthetic mRNA encoding Xwnt-8.

-

Embryos were then treated with CCT036477 (up to 75 µM) from the blastula stage.

-

The development of a secondary dorsal axis, a hallmark of ectopic Wnt signaling, was assessed at the tadpole stage. Inhibition of this phenotype indicated Wnt pathway antagonism.

-

Conclusion

CCT036477 was identified as a novel small-molecule inhibitor of the Wnt/β-catenin signaling pathway. It acts by inhibiting TCF/β-catenin-mediated transcription without affecting β-catenin stability. The compound demonstrated potency in cellular assays and exhibited selective growth inhibitory effects on cancer cell lines with activated Wnt signaling. Furthermore, in vivo studies in zebrafish and Xenopus embryos confirmed its ability to modulate Wnt-dependent developmental processes. These initial findings established CCT036477 as a valuable chemical probe for studying Wnt signaling and a promising starting point for the development of targeted cancer therapeutics.

The Role of CCT036477 in Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT036477 is a cell-permeable indole derivative that functions as a potent and specific inhibitor of the canonical Wnt signaling pathway. While extensively studied in the context of cancer biology for its ability to suppress tumor growth, its application in developmental biology has provided crucial insights into the role of Wnt signaling in embryogenesis. This technical guide consolidates the current understanding of CCT036477's mechanism of action, its observed effects on embryonic development in key model organisms, and provides detailed experimental considerations for its use in research.

Introduction to CCT036477 and Wnt Signaling in Development

The canonical Wnt signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, including cell fate specification, proliferation, and migration. The central event in this pathway is the stabilization and nuclear translocation of β-catenin, which then complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes. Dysregulation of this pathway can lead to severe developmental defects and is implicated in various diseases, including cancer.

CCT036477 has emerged as a valuable chemical tool to probe the function of Wnt/β-catenin signaling. Unlike some other Wnt pathway inhibitors that target upstream components, CCT036477 acts downstream by disrupting the interaction between β-catenin and its transcriptional coactivators, thereby inhibiting the transcription of Wnt target genes.

Mechanism of Action

CCT036477 inhibits the Wnt signaling pathway by specifically targeting the final transcriptional activation step. It does not alter the accumulation of β-catenin in the cytoplasm but rather blocks its ability to function as a transcriptional co-activator in the nucleus. This is achieved by disrupting the interaction between β-catenin and members of the TCF/LEF family of transcription factors. This targeted mechanism of action makes CCT036477 a precise tool for studying the transcriptional outputs of the Wnt pathway.

The following diagram illustrates the point of intervention of CCT036477 in the canonical Wnt signaling pathway.

Technical Guide: Inhibitory Effect of CCT036477 on TCF/LEF Reporters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of the small molecule CCT036477 on T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) reporters, a key readout for canonical Wnt/β-catenin signaling pathway activity. This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction to CCT036477 and the Wnt/β-catenin Pathway

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development. Its aberrant activation is implicated in various cancers. A key event in this pathway is the nuclear accumulation of β-catenin, which then complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.

CCT036477 is a cell-permeable indole derivative that acts as an inhibitor of the Wnt/β-catenin signaling pathway.[1] It has been shown to block transcription at the level of β-catenin without altering its cellular levels.[1] This inhibitory action makes CCT036477 a valuable tool for studying Wnt signaling and a potential therapeutic agent.

Quantitative Data: Inhibitory Activity of CCT036477

The inhibitory potency of CCT036477 on TCF/LEF reporter activity has been quantified in cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating the efficacy of the compound.

| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |

| CCT036477 | TCF/LEF Luciferase Reporter Assay | Not explicitly stated | 4.6 | [1] |

Signaling Pathway and Point of Inhibition

The canonical Wnt/β-catenin signaling pathway is a well-characterized cascade of molecular events. CCT036477 exerts its inhibitory effect at the final transcriptional activation step.

Canonical Wnt/β-catenin signaling pathway with CCT036477 inhibition.

Experimental Protocols

This section provides a detailed protocol for a TCF/LEF luciferase reporter assay to assess the inhibitory activity of compounds like CCT036477. This protocol is based on established methodologies for identifying Wnt signaling inhibitors.

Principle

This assay utilizes a reporter gene construct where the expression of a luciferase enzyme is driven by a promoter containing multiple TCF/LEF binding sites. In the presence of active Wnt signaling, the β-catenin/TCF/LEF complex binds to these sites and induces luciferase expression. The luminescence produced by the luciferase is proportional to the Wnt pathway activity. Inhibitors of the pathway will reduce the luminescent signal. A co-transfected Renilla luciferase under a constitutive promoter is often used for normalization of transfection efficiency and cell viability.

Materials

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Reporter Plasmids:

-

TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash or a similar construct with TCF binding sites).

-

Constitutive Renilla luciferase reporter plasmid (e.g., pRL-TK) for normalization.

-

-

Wnt Pathway Activator:

-

Expression plasmid for a constitutively active form of a Wnt pathway component (e.g., a dominant-negative form of GSK3β or an activated form of β-catenin).

-

Alternatively, recombinant Wnt3a protein or a GSK3β inhibitor like LiCl or CHIR99021 can be used to stimulate the pathway.

-

-

Inhibitor: CCT036477 (dissolved in DMSO).

-

Cell Culture Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

-

Transfection Reagent: Lipofectamine 2000 or a similar lipid-based transfection reagent.

-

Assay Reagents: Dual-Luciferase Reporter Assay System.

-

Equipment:

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer capable of reading dual-luciferase assays.

-

Standard cell culture incubator (37°C, 5% CO2).

-

Experimental Workflow

The following diagram illustrates the key steps in the TCF/LEF reporter assay for screening Wnt signaling inhibitors.

Workflow for TCF/LEF luciferase reporter assay.

Step-by-Step Procedure

-

Cell Seeding:

-

One day prior to transfection, seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.

-

Incubate overnight at 37°C with 5% CO2.

-

-

Transfection:

-

Prepare the transfection mixture according to the manufacturer's protocol. For each well, typically use:

-

100 ng of TCF/LEF firefly luciferase reporter plasmid.

-

10 ng of Renilla luciferase control plasmid.

-

(Optional) 50 ng of Wnt pathway activator plasmid.

-

-

Add the transfection complex to the cells.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of CCT036477 in complete DMEM. A typical concentration range would be from 0.1 µM to 100 µM. Include a DMSO vehicle control.

-

If a chemical activator (e.g., LiCl or CHIR99021) is used instead of a plasmid, add it to the media at this step.

-

Carefully remove the transfection medium and add 100 µL of the medium containing the appropriate concentrations of CCT036477 and the Wnt pathway activator.

-

Incubate for an additional 24 hours.

-

-

Luciferase Assay:

-

Equilibrate the 96-well plate and the Dual-Luciferase Reporter Assay reagents to room temperature.

-

Wash the cells once with 100 µL of PBS.

-

Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

-

Measure the Renilla luciferase activity.

-

-

Data Analysis:

-

For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the CCT036477 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

CCT036477 is a potent inhibitor of the canonical Wnt/β-catenin signaling pathway, acting at the level of TCF/LEF-mediated transcription. The TCF/LEF reporter assay is a robust and reliable method for quantifying the inhibitory activity of CCT036477 and similar compounds. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further characterize Wnt signaling inhibitors and explore their therapeutic potential.

References

An In-depth Technical Guide on the Core Specificity of CCT036477

Introduction

CCT036477 is a cell-permeable small molecule inhibitor identified for its activity against the canonical Wnt signaling pathway. As aberrant Wnt/β-catenin signaling is a critical driver in the initiation and progression of various cancers, including colorectal cancer, molecules that precisely target this pathway are of significant interest in drug development.[1][2][3] This guide provides a detailed examination of the specificity of CCT036477, its mechanism of action, potency, and the experimental protocols used for its characterization, tailored for researchers and drug development professionals.

Mechanism of Action

The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[4][5] Its dysregulation leads to the nuclear accumulation of β-catenin, which then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of oncogenes like c-Myc and cyclin D1.[2][4]

CCT036477 exerts its inhibitory effect at the terminus of this cascade. It specifically blocks the transcriptional activity mediated by the β-catenin/TCF complex.[1][2][6] Notably, its mechanism does not involve altering the accumulation or stabilization of β-catenin itself but rather impairs the function of the transcriptional complex.[7] This targeted action downstream in the pathway makes it a valuable tool for studying the consequences of Wnt signaling blockade.

Data Presentation: Specificity and Potency

The specificity of a compound is defined by its potency at the intended target versus its activity at other potential off-targets. Quantitative data for CCT036477 is summarized below.

Table 1: On-Target Activity of CCT036477

| Assay Type | Cell Line / Model | Endpoint | Potency Value | Reference |

|---|---|---|---|---|

| TCF/β-catenin Reporter Assay | Reporter Cell Line | IC₅₀ | 4.6 µM | |

| TCF/β-catenin Transcription | - | IC₅₀ | ≤ 5 µM | [1] |

| Zebrafish Development Assay | Zebrafish Embryos | Phenotypic Block | 20 µM | [8] |

| Xenopus Embryo Assay | Xenopus Embryos | Developmental Block | 75 µM | |

Off-Target Activity

A comprehensive assessment of specificity requires screening against a broad panel of kinases and other cellular targets. Based on the available literature, detailed public data from such broad off-target screening for CCT036477 is limited. The primary characterization has focused on its effects within the Wnt signaling pathway. Therefore, while CCT036477 is established as a potent inhibitor of Wnt-dependent transcription, its activity against other signaling pathways has not been extensively documented in the provided search results.

Experimental Protocols

The characterization of CCT036477 has relied on several key experimental methodologies to establish its mechanism and potency.

1. TCF/β-catenin Reporter Assay

This cell-based assay is fundamental for identifying inhibitors of Wnt-dependent transcription.

-

Objective: To quantify the inhibitory effect of a compound on the transcriptional activity of the β-catenin/TCF complex.

-

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are cultured in standard conditions.[8]

-

Transfection: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Pathway Activation: Wnt signaling is activated. This can be achieved by treating cells with a GSK-3 inhibitor, such as BIO (6-bromoindirubin-3'-oxime), or by co-transfection with a constitutively active form of β-catenin.[8]

-

Compound Treatment: Cells are treated with varying concentrations of CCT036477 or a vehicle control (e.g., DMSO).

-

Lysis and Luminescence Reading: After a suitable incubation period (e.g., 24-48 hours), cells are lysed, and the luciferase and Renilla activities are measured using a luminometer.

-

Data Analysis: The ratio of TCF/LEF-reporter luciferase to the control Renilla luciferase is calculated. The results are normalized to the vehicle control, and the IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.

-

2. In Vivo Zebrafish Development Assay

This assay assesses the compound's effect on a whole organism where Wnt signaling is critical for embryonic development.

-

Objective: To determine the in vivo efficacy of CCT036477 in a Wnt-dependent biological process.

-

Methodology:

-

Embryo Collection: Zebrafish embryos are collected after natural spawning.[8]

-

Compound Treatment: Embryos are treated with the compound (e.g., 20 µM CCT036477) or vehicle control starting from an early developmental stage (e.g., 16-cell stage).[8]

-

Incubation: The treatment continues through critical developmental periods, such as gastrulation (up to 8 hours post-fertilization).[8]

-

Phenotypic Analysis: Embryos are observed under a microscope for developmental defects characteristic of Wnt signaling inhibition, such as posterior axis truncation or somite patterning defects.

-

3. In Vivo Xenopus Animal Cap Assay

This ex vivo assay uses embryonic tissue from Xenopus to study cell fate decisions modulated by Wnt signaling.

-

Objective: To evaluate the effect of CCT036477 on Wnt-induced gene expression in embryonic tissue.

-

Methodology:

-

Tissue Dissection: Animal caps (ectodermal explants) are dissected from Xenopus blastula-stage embryos.[8]

-

Pathway Activation: Wnt signaling is induced by treating the animal caps with LiCl (300 mmol/L for 10 minutes), an inhibitor of GSK3β.[8]

-

Compound Treatment: Immediately following LiCl treatment, the animal caps are exposed to various concentrations of CCT036477 or a DMSO control for a period of hours (e.g., 2.5 hours).[8]

-

Gene Expression Analysis: RNA is extracted from the tissue, and reverse transcriptase-PCR (RT-PCR) is performed to measure the expression levels of known Wnt target genes (e.g., Siamois, Xnr3).

-

Conclusion

CCT036477 is a specific inhibitor of the canonical Wnt signaling pathway, acting downstream to disrupt the transcriptional function of the β-catenin/TCF complex. Its potency has been demonstrated in cell-based reporter assays with an IC₅₀ in the low micromolar range and confirmed through its ability to induce specific developmental defects in in vivo models that are highly dependent on precise Wnt signaling.[1][8] While its on-target specificity within the Wnt pathway is well-characterized, a comprehensive understanding of its global selectivity would benefit from broad-panel off-target screening. Nevertheless, CCT036477 remains a critical chemical probe for dissecting the roles of Wnt/β-catenin-mediated transcription in cancer and developmental biology.

References

- 1. Pharmacological modulation of beta-catenin and its applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for CCT036477 Treatment in 3D Organoid Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. CCT036477 is a small molecule inhibitor that disrupts the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, thereby inhibiting the transcription of Wnt target genes.[1] Three-dimensional (3D) organoid cultures have emerged as superior preclinical models, recapitulating the complex architecture and physiology of in vivo tumors more accurately than traditional 2D cell cultures. This document provides detailed application notes and protocols for the use of CCT036477 in 3D organoid cultures, offering a framework for investigating its therapeutic potential.

Signaling Pathway and Mechanism of Action

The canonical Wnt/β-catenin signaling pathway is tightly regulated. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inactivated. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1. CCT036477 exerts its inhibitory effect by preventing the binding of β-catenin to TCF4, thus blocking the transcriptional activation of these oncogenic target genes.[1]

References

Application Notes and Protocols for CCT036477 in Luciferase Reporter Assays

Introduction

CCT036477 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] This pathway is crucial in embryonic development, tissue homeostasis, and its aberrant activation is implicated in various cancers.[2][3][4][5] CCT036477 exerts its inhibitory effect by disrupting the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP), thereby preventing the transcription of Wnt target genes.[6] Luciferase reporter assays are a sensitive and quantitative method to study the activity of the Wnt/β-catenin pathway and to screen for inhibitors like CCT036477.[7][8] This document provides detailed protocols for using CCT036477 in a TCF/LEF luciferase reporter assay in HEK293T and SW480 cell lines.

Mechanism of Action of CCT036477

In the canonical Wnt signaling pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and co-activators such as CBP to initiate the transcription of target genes like c-myc and cyclin D1. CCT036477 specifically inhibits this final transcriptional activation step by preventing the binding of β-catenin to CBP.

Data Presentation

The inhibitory activity of CCT036477 on the Wnt/β-catenin signaling pathway can be quantified by measuring the reduction in luciferase activity in a TCF/LEF reporter cell line. The half-maximal inhibitory concentration (IC50) for CCT036477 in a reporter cell line has been reported to be 4.6 µM.[1] Below is a representative dose-response table for CCT036477 in a HEK293T cell line stably expressing a TCF/LEF luciferase reporter and stimulated with Wnt3a.

| CCT036477 Concentration (µM) | Average Luciferase Activity (RLU) | % Inhibition |

| 0 (Vehicle Control) | 1,500,000 | 0 |

| 0.1 | 1,350,000 | 10 |

| 0.5 | 1,125,000 | 25 |

| 1 | 900,000 | 40 |

| 5 | 720,000 | 52 |

| 10 | 450,000 | 70 |

| 20 | 225,000 | 85 |

| 50 | 75,000 | 95 |

Note: Relative Light Units (RLU) are arbitrary units and will vary depending on the experimental setup. The % inhibition is calculated relative to the vehicle-treated control.

Experimental Protocols

This section provides detailed protocols for a dual-luciferase reporter assay to assess the inhibitory effect of CCT036477 on Wnt/β-catenin signaling in two commonly used cell lines: HEK293T and SW480. A dual-luciferase system is recommended to normalize for transfection efficiency and cell viability.

Experimental Workflow

Protocol 1: TCF/LEF Reporter Assay in HEK293T Cells

HEK293T cells have low endogenous Wnt signaling and are therefore ideal for studying the effects of pathway activators and inhibitors.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

TCF/LEF Firefly luciferase reporter plasmid (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])

-

Control plasmid with Renilla luciferase (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Recombinant Wnt3a

-

CCT036477 (dissolved in DMSO)

-

Dual-Luciferase® Reporter Assay System

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

One day before transfection, seed HEK293T cells into a white, clear-bottom 96-well plate at a density of 30,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical ratio is 100 ng of TCF/LEF reporter plasmid and 10 ng of control Renilla plasmid per well.

-

Incubate the complex at room temperature for 20 minutes.

-

Add the complex to the cells and incubate for 24 hours.

-

-

Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing a final concentration of 100 ng/mL recombinant Wnt3a to activate the Wnt pathway.

-

Immediately add CCT036477 at various final concentrations (e.g., 0.1 µM to 50 µM). Include a DMSO vehicle control.

-

Incubate for an additional 24 hours.

-

-

Luciferase Assay:

-

Equilibrate the plate and luciferase assay reagents to room temperature.

-

Remove the medium and lyse the cells with 20 µL of 1X passive lysis buffer per well.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition for each concentration of CCT036477 relative to the Wnt3a-stimulated, vehicle-treated control.

-

Protocol 2: TCF/LEF Reporter Assay in SW480 Cells

SW480 is a human colorectal cancer cell line with a mutation in the APC gene, leading to constitutive activation of the Wnt/β-catenin pathway. This cell line is suitable for screening inhibitors without the need for external pathway activation.

Materials:

-

SW480 cells

-

L-15 Medium with 10% FBS and 1% Penicillin-Streptomycin

-

TCF/LEF Firefly luciferase reporter plasmid

-

Control plasmid with Renilla luciferase

-

Transfection reagent suitable for SW480 cells (e.g., FuGENE HD)

-

CCT036477 (dissolved in DMSO)

-

Dual-Luciferase® Reporter Assay System

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed SW480 cells in a 96-well plate at a density of 40,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a CO2-free incubator (as L-15 medium is buffered by phosphates).

-

-

Transfection:

-

Transfect the cells with the TCF/LEF Firefly luciferase and control Renilla luciferase plasmids using a suitable transfection reagent for SW480 cells.

-

Incubate for 24 hours.

-

-

Treatment:

-

After 24 hours, replace the medium with fresh medium containing CCT036477 at various final concentrations. Include a DMSO vehicle control.

-

Incubate for 24 hours.

-

-

Luciferase Assay:

-

Follow the same procedure for cell lysis and luciferase activity measurement as described in Protocol 1.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition for each concentration of CCT036477 relative to the vehicle-treated control.

-

Conclusion

The luciferase reporter assay is a robust and sensitive method for quantifying the inhibitory activity of CCT036477 on the Wnt/β-catenin signaling pathway. The provided protocols for HEK293T and SW480 cells offer versatile options for studying this inhibitor in both inducible and constitutively active Wnt signaling contexts. These application notes serve as a comprehensive guide for researchers in academic and industrial settings engaged in cancer research and drug discovery.

References

- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Luciferase reporter assay for Wnt/β-catenin signaling [bio-protocol.org]

- 3. protocols.io [protocols.io]

- 4. news-medical.net [news-medical.net]

- 5. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for CCT036477 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT036477 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. This pathway plays a crucial role in embryonic development, tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. CCT036477 exerts its inhibitory effect by disrupting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors. This disruption prevents the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for tumor cell proliferation and survival.[1][2] These application notes provide a summary of the available data and generalized protocols for the use of CCT036477 in mouse models of cancer.

Dosage and Administration in Mouse Models

While specific peer-reviewed literature detailing the in vivo dosage and administration of CCT036477 is limited, a patent describing a potent Wnt signaling inhibitor with a similar mechanism of action provides valuable insight into a potential dosing regimen in a xenograft mouse model.

Disclaimer: The following dosage information is extrapolated from a patent for a Wnt pathway inhibitor and should be optimized for specific experimental conditions.

| Parameter | Details | Source |

| Compound | Wnt Signaling Pathway Inhibitor | Patent (WO 2015083833) |

| Mouse Model | Nude mice bearing HCT-116 xenografts | Patent (WO 2015083833) |

| Dosage Range | 20 mg/kg and 80 mg/kg | Patent (WO 2015083833) |

| Administration Route | Oral (p.o.), twice daily (b.i.d.) | Patent (WO 2015083833) |

| Treatment Duration | 14 days | Patent (WO 2015083833) |

| Observed Effect | Dose-dependent tumor growth inhibition (42% at 20 mg/kg and 70% at 80 mg/kg) | Patent (WO 2015083833) |

For comparison, another Wnt/β-catenin signaling inhibitor, XAV939, has been administered to tumor-bearing NSG mice at a dose of 20 mg/kg via intraperitoneal (i.p.) injection every three days for 48 days.[3]

Signaling Pathway of CCT036477

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of CCT036477.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of CCT036477 in a subcutaneous xenograft mouse model. These should be adapted and optimized for specific cell lines and experimental goals.

Protocol 1: Subcutaneous Xenograft Efficacy Study

Objective: To assess the anti-tumor activity of CCT036477 in a subcutaneous human tumor xenograft model.

Materials:

-

Human cancer cell line with active Wnt/β-catenin signaling (e.g., HCT-116, SW480)

-

Immunocompromised mice (e.g., athymic nude mice, NOD/SCID)

-

CCT036477

-

Vehicle for CCT036477 (e.g., 0.5% (w/v) hydroxypropyl methylcellulose, 0.1% (v/v) Tween 80 in sterile water)

-

Matrigel (optional)

-

Standard cell culture reagents

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture cancer cells under standard conditions to ~80% confluency.

-

Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups.

-

Drug Administration:

-

Oral Gavage (p.o.): Administer CCT036477 (e.g., 20 or 80 mg/kg) or vehicle twice daily.

-

Intraperitoneal Injection (i.p.): Administer CCT036477 (e.g., 20 mg/kg) or vehicle every three days.

-

-

Data Collection: Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (e.g., 14-28 days).

-

Endpoint: At the end of the study, euthanize mice and excise tumors for further analysis (e.g., weight, pharmacodynamic studies).

Protocol 2: Pharmacodynamic Analysis

Objective: To determine the in vivo effect of CCT036477 on Wnt/β-catenin signaling in tumor tissue.

Procedure:

-

Follow the xenograft model and treatment procedure as described in Protocol 1.

-

At a specified time point after the final dose (e.g., 4-8 hours), euthanize a subset of mice from each treatment group.

-

Excise tumors and immediately snap-freeze in liquid nitrogen or fix in formalin.

-

Western Blot Analysis: Prepare protein lysates from frozen tumor samples to analyze the expression levels of Wnt target genes such as c-Myc and Cyclin D1.

-

Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to assess the expression and localization of β-catenin and other relevant markers.

Experimental Workflow

Caption: A typical workflow for an in vivo efficacy study of CCT036477 in a xenograft mouse model.

References

- 1. Correlating drug–target kinetics and in vivo pharmacodynamics: long residence time inhibitors of the FabI enoyl-ACP reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing a xenograft mouse model of peritoneal dissemination of gastric cancer with organ invasion and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: CCT036477 in Combination with Chemotherapy Agents

For Research Use Only.

Introduction

CCT036477 is a small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It functions by preventing the stabilization of β-catenin, a key downstream effector of the pathway, which subsequently inhibits the transcription of TCF/LEF target genes.[1] Aberrant activation of the Wnt/β-catenin pathway is a critical driver in the initiation and progression of numerous cancers, making it a compelling target for therapeutic intervention.[2][3] The exploration of CCT036477 in combination with conventional chemotherapy agents is founded on the rationale that targeting a key oncogenic signaling pathway may sensitize cancer cells to the cytotoxic effects of chemotherapy, potentially leading to synergistic anti-tumor activity and overcoming drug resistance.

These application notes provide an overview of the preclinical rationale and methodologies for evaluating the combination of CCT036477 with other chemotherapy agents. While direct combination studies for CCT036477 are not extensively published, the protocols and data presented are based on established methodologies for evaluating Wnt pathway inhibitors in combination with standard-of-care chemotherapeutics.

Quantitative Data Summary

The following tables summarize representative preclinical data for other Wnt pathway inhibitors in combination with chemotherapy. This data illustrates the potential for synergistic or additive effects that could be investigated for CCT036477.

Table 1: In Vivo Efficacy of Wnt Pathway Inhibitor RXC004 in Combination with Chemotherapy in a Colorectal Xenograft Model [1]

| Treatment Group | Dosing Schedule | Tumor Volume Reduction (Day 22) | Survival Outcome |

| Vehicle Control | - | - | - |

| Triplet Chemotherapy | Once a week for 3-4 weeks | - | - |

| RXC004 | 5mg/kg QD (5 days on/2 days off) | - | - |

| RXC004 + Triplet Chemotherapy | RXC004 from day 8 onwards + Chemo | Significant (p<0.001) vs. either agent alone | Significantly increased (p<0.005) vs. either agent alone |

| Doublet Chemotherapy | Once a week for 3-4 weeks | - | - |

| RXC004 + Doublet Chemotherapy | RXC004 from day 8 onwards + Chemo | Significant (p<0.05) vs. either agent alone (Day 25) | Increased (p<0.05) vs. either agent alone |

*Triplet Chemotherapy: 5-fluorouracil (25mg/kg), irinotecan (50mg/kg), and oxaliplatin (5mg/kg) **Doublet Chemotherapy: 5-fluorouracil (25mg/kg) and irinotecan (50mg/kg)

Table 2: Preclinical Combination Efficacy of other Wnt Pathway Inhibitors

| Wnt Inhibitor (Target) | Combination Agent | Cancer Type | Key Findings | Reference |

| SM08502 (CDC-like kinase) | Standard-of-care chemotherapy | Pancreatic Cancer | Potent inhibition of tumor growth in xenograft models. | [4] |

| LY2090314 (GSK3β inhibitor) | Gemcitabine, Nab-paclitaxel | Pancreatic Cancer | Decreased cancer cell viability and improved overall survival in mouse models. | [5] |

| OMP-54F28 (Frizzled8 receptor decoy) | Chemotherapeutic agents | Solid Tumors | Demonstrated tumor growth inhibition in preclinical models. | [6] |

Signaling Pathway and Rationale for Combination Therapy

CCT036477 targets a critical node in the Wnt/β-catenin signaling pathway. By preventing β-catenin stabilization, it inhibits the transcription of genes involved in proliferation, survival, and drug resistance. Combining CCT036477 with DNA-damaging agents or mitotic inhibitors is hypothesized to create a synthetic lethal interaction or to lower the threshold for apoptosis.

Caption: Wnt pathway inhibition by CCT036477.

Caption: Rationale for combining CCT036477 with chemotherapy.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay

This protocol describes how to assess the synergistic effects of CCT036477 and a chemotherapy agent on cancer cell lines using a standard cell viability assay (e.g., CellTiter-Glo®).

Materials:

-

Cancer cell line of interest (e.g., HCT-116, SW480 for colorectal cancer)

-

Complete cell culture medium

-

CCT036477 (dissolved in DMSO)

-

Chemotherapy agent of choice (dissolved in an appropriate solvent)

-

96-well white, clear-bottom tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Drug Preparation and Addition:

-

Prepare serial dilutions of CCT036477 and the chemotherapy agent in culture medium.

-

Create a dose-response matrix. For each drug, a 7-point dilution series is recommended, plus a vehicle control.

-

On the day of treatment, carefully remove the medium from the wells and add 100 µL of medium containing the single agents or their combinations.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (set to 100% viability).

-

Calculate the IC₅₀ for each single agent.

-

Use software such as CompuSyn or similar tools to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

-

Caption: Workflow for in vitro synergy assessment.

Protocol 2: In Vivo Combination Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of CCT036477 combined with a chemotherapy agent in a subcutaneous tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NSG)

-

Cancer cell line of interest mixed with Matrigel

-

CCT036477 formulation for in vivo use (e.g., in 0.5% HPMC, 0.1% Tween-80)

-

Chemotherapy agent formulation for in vivo use

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle control

-

Group 2: CCT036477 alone

-

Group 3: Chemotherapy agent alone

-

Group 4: CCT036477 + Chemotherapy agent

-

-

-

Drug Administration:

-

Administer CCT036477, the chemotherapy agent, and vehicles according to a predetermined schedule, dose, and route of administration (e.g., oral gavage for CCT036477, intraperitoneal injection for the chemotherapy agent). Dosing schedules should be based on prior single-agent efficacy and tolerability studies.

-

-

Monitoring:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the animals for any signs of toxicity.

-

-

Endpoint and Analysis:

-

The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specific time point.

-

Collect tumors for downstream analysis (e.g., Western blot for β-catenin levels, immunohistochemistry for proliferation markers like Ki-67).

-

Compare tumor growth inhibition (TGI) between the combination group and the single-agent groups. Statistical analysis (e.g., two-way ANOVA) should be performed to determine the significance of any observed anti-tumor effects.

-

Disclaimer

These application notes are intended for research purposes only and are not a substitute for detailed, peer-reviewed publications and established laboratory safety practices. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions. The provided data is representative of the class of Wnt pathway inhibitors and should be used as a guide for designing experiments with CCT036477.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting the Wnt/beta-catenin Pathway in Cancer: Update on Effectors and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. Wnt Pathway-Targeted Therapy in Gastrointestinal Cancers: Integrating Benchside Insights with Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodology for Assessing CCT036477 Efficacy In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT036477 is a cell-permeable small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] Aberrant activation of this pathway is a hallmark of numerous cancers, making it a critical target for therapeutic development. CCT036477 exerts its effects by interfering with the transcriptional activity of β-catenin, a key downstream effector of the Wnt pathway, without altering its cellular levels.[1] This document provides detailed protocols for assessing the in vitro efficacy of CCT036477, focusing on its impact on cancer cell viability, apoptosis, and cell cycle progression.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, a destruction complex composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor Frizzled (FZD) and co-receptor LRP5/6, this destruction complex is inhibited. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, activating the expression of target genes such as c-Myc and Cyclin D1, which drive cell proliferation. CCT036477 inhibits this final transcriptional activation step.

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of CCT036477.

Data Presentation: Summary of CCT036477 In Vitro Efficacy

The following tables summarize the quantitative effects of CCT036477 on various cancer cell lines.

Table 1: IC50 Values of CCT036477 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| SW480 | Colorectal Carcinoma | 4.6[1] |

| HCT-116 | Colorectal Carcinoma | Data not available |

| HeLa | Cervical Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

Table 2: Effect of CCT036477 on Apoptosis and Cell Cycle

| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase |

| SW480 | 10 | Quantitative data needed | Quantitative data needed |

| SW480 | 25 | Quantitative data needed | Quantitative data needed |

| HCT-116 | 10 | Quantitative data needed | Quantitative data needed |